molecular formula C11H12O5 B3053832 Methyl 2-(2-methoxy-2-oxoethoxy)benzoate CAS No. 56424-76-1

Methyl 2-(2-methoxy-2-oxoethoxy)benzoate

Cat. No. B3053832
CAS RN: 56424-76-1
M. Wt: 224.21 g/mol
InChI Key: VSDKPBZNYNNGHH-UHFFFAOYSA-N
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Description

“Methyl 2-(2-methoxy-2-oxoethoxy)benzoate” is an organic compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 Da . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 2-(2-methoxy-2-oxoethoxy)benzoate” is 1S/C11H12O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h3-6H,7H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

“Methyl 2-(2-methoxy-2-oxoethoxy)benzoate” is a liquid at room temperature . It has a molecular weight of 208.21 Da . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.

Scientific Research Applications

Photophysical Properties and Organic Synthesis

  • Methyl 2-(2-methoxy-2-oxoethoxy)benzoate (and related compounds) have been studied for their unique photophysical properties. Kim et al. (2021) synthesized variants of this compound and investigated their luminescent properties, noting significant enhancements in quantum yield under certain conditions, which could have implications for materials science and photonic applications (Kim et al., 2021).

Catalysis and Chemical Reactions

  • Ukrainets et al. (2014) explored the catalytic behavior of a related methyl benzoate compound, demonstrating its cyclization properties in the presence of bases, which is crucial in the synthesis of various chemical compounds (Ukrainets et al., 2014).

Pharmaceutical and Biochemical Applications

  • Methyl 2-methoxy-5-aminosulfonyl benzoate, closely related to Methyl 2-(2-methoxy-2-oxoethoxy)benzoate, has been synthesized and optimized for use as an intermediate in pharmaceuticals. Xu et al. (2018) reported improvements in yield and efficiency, indicating its potential in drug synthesis and pharmaceutical research (Xu et al., 2018).

Environmental and Ecotoxicology Studies

  • Compounds structurally similar to Methyl 2-(2-methoxy-2-oxoethoxy)benzoate have been evaluated for their environmental impact. For instance, Idinger et al. (2006) studied the effects of benzoxazoid compounds on soil organisms, providing insights into the ecological impact of such chemicals (Idinger et al., 2006).

Material Science and Nanotechnology

  • Ghodbane et al. (2012) demonstrated the use of methyl and methoxy derivatives in the formation of highly fluorescent nanofibers and microcrystals. This research has implications for the development of novel fluorescent nanomaterials, potentially useful in various technological applications (Ghodbane et al., 2012).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-10(12)7-16-9-6-4-3-5-8(9)11(13)15-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDKPBZNYNNGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461266
Record name 2-Methoxycarbonylmethoxy-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-methoxy-2-oxoethoxy)benzoate

CAS RN

56424-76-1
Record name 2-Methoxycarbonylmethoxy-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of methyl salicylate (100 g, 657 mmol) and anhydrous K2CO3 (360 g, 2.605 mol) in anhydrous acetone (1000 ml) was added methyl chloroacetate (94 g, 866 mmol) and refluxed for 36 hours. The acetone was distilled off and water (1200 ml) was added. Crude 1 was extracted into chloroform, dried over Na2SO4 distilled and purified by column chromatography on silica gel using hexane as eluant to give pure 1 (25 grams, 17%) as a light yellow syrup.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step Two
Name
Yield
17%

Synthesis routes and methods II

Procedure details

To a mixture of methyl salicylate (100 grams, 657 mmol), anhydrous K2CO3 (360 grams, 2.605 mol) in anhydrous acetone (1000 mL) was added methyl chloro acetate (94 grams, 866 mmol) and refluxed for 36 hours. Acetone was distilled and water (1200 mL) was added. Crude 5 was extracted into Chloroform, dried over Na2SO4 distilled and purified by column chromatography on silica gel using Hexane as eluant to give pure 5 (25 grams, 17%) as a light yellow syrup. The structure was confirmed by NMR. IHNMR (CDCl3) δ 3.79 (s, 3H, ester), 3.88 (s, 3H, ester), 4.70 (s, 2H, OCH2), 6.88 (dd, 1H, Ar), 7.03 (m, 1H, Ar), 7.42 (m, 1H, Ar), 7.81 (dd, 1H, Ar).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
[Compound]
Name
methyl chloro acetate
Quantity
94 g
Type
reactant
Reaction Step Two
Name
Yield
17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Hu, H Lai, F Zhao, S Hu, Q Sun… - Acta Chimica …, 2019 - pdfs.semanticscholar.org
A new method for the synthesis of benzofuran-3 (2H)-ones under microwave conditions was developed. The reaction conditions were screened, and the scope of benzoate substrates …
Number of citations: 5 pdfs.semanticscholar.org
BE Reaman - 2012 - scholarworks.montana.edu
Stereoselective alkylations are a very useful tool in synthetic chemistry and, specifically, natural product synthesis. One such reaction, named the Tsuji-Trost allylation, is a palladium-…
Number of citations: 0 scholarworks.montana.edu

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